molecular formula C10H11N3 B13631084 (2-Phenyl-1H-imidazol-5-YL)methanamine

(2-Phenyl-1H-imidazol-5-YL)methanamine

Cat. No.: B13631084
M. Wt: 173.21 g/mol
InChI Key: CNIIMCXFZSUBJC-UHFFFAOYSA-N
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Description

(2-Phenyl-1H-imidazol-5-YL)methanamine (CID 63108976) is an organic compound with the molecular formula C12H15N3 . It belongs to the class of phenylimidazoles, which are a significant focus in medicinal chemistry due to their diverse biological activities . This specific aminomethyl phenylimidazole derivative is recognized as a novel class of dopamine receptor subtype-specific ligand . Its core structure is based on the imidazole ring, a five-membered heterocyclic moiety known for its amphoteric properties and high solubility in polar solvents . The primary research value of this compound lies in its potential application in neuroscientific research. Compounds of this class have been investigated for their utility in studying brain disorders, acting as potential neuroleptic agents, and for the diagnosis and treatment of conditions such as schizophrenia, Parkinson's disease, and depressive or mood disorders . The imidazole scaffold is a privileged structure in drug discovery, found in numerous commercially available therapeutic agents . This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

(2-phenyl-1H-imidazol-5-yl)methanamine

InChI

InChI=1S/C10H11N3/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2,(H,12,13)

InChI Key

CNIIMCXFZSUBJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(N2)CN

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Phenyl 1h Imidazol 5 Yl Methanamine and Its Structural Analogs

Foundational Cyclization Protocols for Imidazole (B134444) Ring Formation

The construction of the core imidazole ring is a critical step in the synthesis of (2-Phenyl-1H-imidazol-5-YL)methanamine. Several classical and modern cyclization strategies have been adapted to introduce the 2-phenyl substituent efficiently.

Exploration of the Debus-Radziszewski Imidazole Synthesis in Context of 2-Phenyl Substitution

The Debus-Radziszewski imidazole synthesis, a multicomponent reaction, offers a straightforward approach to substituted imidazoles. chemicalbook.comijcrt.orgrsc.org This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). chemicalbook.comijcrt.orgrsc.org In the context of synthesizing 2-phenyl substituted imidazoles, benzaldehyde (B42025) is utilized as the aldehyde component.

The general mechanism proceeds in two conceptual stages. Initially, the 1,2-dicarbonyl compound reacts with ammonia to form a diimine intermediate. This intermediate then condenses with benzaldehyde to yield the 2-phenylimidazole (B1217362) core. chemicalbook.com While this method is robust, it can sometimes result in a mixture of products and require significant purification. Modifications to the classical conditions, such as the use of catalysts or microwave irradiation, have been explored to improve yields and reaction times. sigmaaldrich.com

Table 1: Key Reactants in Debus-Radziszewski Synthesis for 2-Phenylimidazoles

ComponentExampleRole
1,2-DicarbonylGlyoxal, BenzilForms the C4-C5 bond of the imidazole ring
AldehydeBenzaldehydeProvides the C2 and the 2-phenyl substituent
Ammonia SourceAmmonium (B1175870) acetateProvides the nitrogen atoms for the imidazole ring

Application of Multicomponent Reaction (MCR) Strategies (e.g., Van Leusen Imidazole Synthesis) for Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step. The Van Leusen imidazole synthesis is a prominent MCR for preparing 1,4,5-trisubstituted imidazoles. nih.govrug.nlmdpi.com This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine in the presence of a base. rug.nlmdpi.com

For the synthesis of scaffolds related to this compound, an aldimine derived from benzaldehyde is a crucial starting material. The reaction proceeds through a [3+2] cycloaddition of the deprotonated TosMIC to the C=N bond of the aldimine, followed by elimination of p-toluenesulfinic acid to afford the imidazole ring. rug.nl The Van Leusen approach is valued for its operational simplicity and the ability to introduce substituents at various positions of the imidazole ring by choosing the appropriate starting materials.

Directed Synthetic Pathways to the this compound Core

Direct synthesis of the this compound core often involves the construction of an imidazole ring already bearing a precursor to the methanamine group at the 5-position. Common precursors include a nitrile (-CN) or a carbaldehyde (-CHO) group, which can be subsequently converted to the aminomethyl group.

For instance, the synthesis of 2-phenyl-1H-imidazole-5-carbonitrile can be achieved through various cyclization strategies. This nitrile can then be reduced to the corresponding primary amine. Similarly, 2-phenyl-1H-imidazole-5-carbaldehyde serves as a valuable intermediate. orgsyn.org The aldehyde can be converted to the methanamine via reductive amination. nih.govresearchgate.netorganic-chemistry.orgnih.gov This two-step approach allows for a more controlled and often higher-yielding synthesis of the target compound compared to direct cyclization with a methanamine-containing fragment.

Table 2: Common Precursors and their Conversion to the Methanamine Moiety

Precursor at C5Reagents for Conversion
Nitrile (-CN)LiAlH₄, H₂/Raney Ni, NaBH₄/CoCl₂
Aldehyde (-CHO)NH₃, H₂/Catalyst (e.g., Pd/C, Ni), NaBH₃CN

Strategic Functionalization and Diversification at the Methanamine Moiety

Once the this compound core is synthesized, the primary amine of the methanamine moiety offers a versatile handle for further functionalization and diversification. This allows for the generation of a library of structural analogs with potentially modulated biological activities.

Common strategies for modifying the methanamine group include N-alkylation and N-acylation. N-alkylation can be achieved by reacting the primary amine with various alkyl halides or by reductive amination with aldehydes or ketones. mdpi.combeilstein-journals.org N-acylation is readily accomplished using acyl chlorides, anhydrides, or carboxylic acids under standard amide coupling conditions. nih.gov These reactions allow for the introduction of a wide array of substituents, from simple alkyl chains to more complex cyclic and aromatic systems.

Advanced Modification Routes for the 2-Phenyl Substituent

The 2-phenyl group provides another site for structural diversification. Advanced modification routes often involve the use of a pre-functionalized phenyl ring in the initial synthesis or post-synthetic modification of the 2-phenylimidazole core.

For post-synthetic modifications, the 2-phenyl ring can be halogenated to introduce a handle for cross-coupling reactions. For example, a bromo or iodo substituent on the phenyl ring can participate in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling to form new carbon-carbon bonds or the Buchwald-Hartwig amination to form carbon-nitrogen bonds. rug.nlwikipedia.orgresearchgate.netresearchgate.netrsc.orgnih.govmdpi.com These powerful reactions enable the introduction of a wide range of aryl, heteroaryl, and amino groups, significantly expanding the chemical space around the core scaffold.

Enantioselective and Diastereoselective Synthetic Approaches for Chiral Analogs

The development of chiral analogs of this compound is of significant interest, as stereochemistry often plays a crucial role in biological activity. Enantioselective and diastereoselective synthetic approaches aim to control the three-dimensional arrangement of atoms in the molecule.

One common strategy involves the use of chiral auxiliaries. rsc.orgsigmaaldrich.comingentaconnect.comwikipedia.orgscielo.org.mx A chiral auxiliary is a stereogenic group that is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, a chiral auxiliary could be attached to a precursor of the imidazole ring or to a substituent to control the formation of a stereocenter during cyclization or a subsequent functionalization step. While specific examples for the direct asymmetric synthesis of this compound are not abundant in the literature, the principles of asymmetric synthesis using chiral auxiliaries are well-established and can be applied to this system.

Implementation of Green Chemistry Principles in Imidazole Synthesis

The synthesis of this compound and its structural analogs has increasingly benefited from the application of green chemistry principles. These methodologies aim to reduce or eliminate the use and generation of hazardous substances, thereby minimizing the environmental impact of chemical processes. Key areas of implementation include the use of alternative energy sources, environmentally benign solvents, reusable catalysts, and the development of atom-economical reaction pathways.

A significant focus in the green synthesis of imidazole derivatives has been the adoption of alternative energy sources such as microwave and ultrasonic irradiation. These techniques often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. bohrium.comorientjchem.org For instance, microwave-assisted organic synthesis (MAOS) has been successfully employed in the solvent-free, one-pot synthesis of various substituted imidazoles. ijpsr.com This approach not only accelerates the reaction but also aligns with the principle of waste prevention by eliminating the need for a solvent.

Solvent selection is a critical aspect of green chemistry, and a major trend in imidazole synthesis is the move towards solvent-free reactions or the use of greener solvents. asianpubs.org Traditional organic solvents are often volatile, flammable, and toxic, posing environmental and health risks. To mitigate this, researchers have explored water, ionic liquids, and polyethylene (B3416737) glycol (PEG) as more sustainable alternatives. One-pot, three-component condensation reactions for the synthesis of 2,4,5-trisubstituted imidazoles have been successfully carried out in aqueous media, offering an environmentally friendly and cost-effective option. scispace.com Similarly, ionic liquids have been utilized as both catalysts and recyclable solvents in the synthesis of imidazole derivatives. acsgcipr.org

While direct green synthetic routes for this compound are not extensively detailed in the literature, the principles can be applied to its logical synthetic precursors. The synthesis of the 2-phenyl-1H-imidazole core is well-documented using green methodologies. For the subsequent functionalization steps, such as the introduction of a formyl group at the 5-position to create 2-phenyl-1H-imidazole-5-carbaldehyde, greener alternatives to the traditional Vilsmeier-Haack reaction are being investigated. Microwave-assisted Vilsmeier-Haack reactions on other heterocyclic systems have been shown to reduce reaction times and avoid hazardous reagents, suggesting a potential green route for the formylation of 2-phenyl-1H-imidazole. bohrium.comrsc.orgdegres.euresearchgate.net

The final step, the reduction of the carbaldehyde to a methanamine, can also be approached from a green chemistry perspective. Catalytic transfer hydrogenation, which uses safer hydrogen donors in place of high-pressure hydrogen gas, presents a viable option. nih.govresearchgate.netrsc.org Additionally, biocatalytic reduction of aromatic aldehydes using whole-cell systems or isolated enzymes offers a highly selective and environmentally benign pathway to the corresponding alcohols, which can be further converted to amines. researchgate.netscielo.org.mxnih.govnih.gov The direct reductive amination of aldehydes is another promising green strategy, with some methods utilizing green solvents like glycerol (B35011) or even proceeding under solvent-free conditions. acsgcipr.orgias.ac.inresearchgate.netrsc.orgfrontiersin.org

The following tables summarize research findings on the green synthesis of imidazole derivatives, highlighting the improvements offered by these methodologies over conventional approaches.

Methodology Catalyst/Conditions Solvent Time Yield (%) Key Green Advantages Reference
Ultrasound-Assisted Synthesis No CatalystMethanol25-60 min57-73Reduced reaction time, energy efficiency, no catalyst needed. nih.govutrgv.edu
Microwave-Assisted Synthesis Glacial Acetic AcidSolvent-Free1-3 minHighRapid reaction, energy efficiency, avoidance of hazardous solvents. degres.eu
Solvent-Free Synthesis Iodine (catalytic)Solvent-FreeShortExcellentAvoidance of hazardous solvents, simple procedure, high atom economy. asianpubs.org
Green Catalyst Lemon Juice (biocatalyst)EthanolShort90-98Use of a natural, biodegradable, and inexpensive catalyst. scispace.com
Ionic Liquid Catalysis [Et2NH2][HSO4]Ionic Liquid-HighRecyclable catalyst and solvent, high yields. rsc.org

Table 1: Comparison of Green Synthetic Methodologies for the Imidazole Core

Starting Material Green Reagent/Catalyst Methodology Product Key Green Advantage Reference
Aromatic AldehydesAloe vera extractMicrowave-Assisted BioreductionAromatic AlcoholsUse of a natural biocatalyst, rapid reaction. scielo.org.mx
Aromatic AldehydesLens culinarisBioreductionAromatic AlcoholsUse of a whole-cell biocatalyst, high conversion rates. researchgate.net
AldehydesThiamine hydrochlorideSolvent-Free Reductive AminationSecondary AminesMetal-free catalysis, solvent-free conditions, high yields. researchgate.net
AldehydesFormic Acid (H-source) / Au/TiO2Catalytic Reductive AminationSecondary AminesUse of a bio-renewable hydrogen source, mild conditions. rsc.org
Imidazole-2-carbaldehydePd-impregnated Al-Ti mixed oxideCatalytic Hydrogenation2-MethylimidazoleDevelopment of a green route with a robust and selective catalyst. rsc.org

Table 2: Green Methodologies for Functional Group Transformations Relevant to this compound Synthesis

Chemical Derivatization and Structural Elucidation of 2 Phenyl 1h Imidazol 5 Yl Methanamine Analogs

Systematic Modifications of the Imidazole (B134444) Nitrogen Atoms and Ring Carbon Positions

Systematic modifications of the imidazole ring of (2-Phenyl-1H-imidazol-5-YL)methanamine are crucial for probing the role of nitrogen atoms and carbon positions in molecular interactions. Alkylation, arylation, and acylation of the imidazole nitrogen atoms are common strategies to modulate the electronic and steric properties of the molecule. For instance, N-1 substitution of 4-phenyl-1H-imidazole derivatives has been shown to be critical for biological activity in certain contexts, with the absence of activity in N-1 substituted compounds confirming the necessity of the N-1 nitrogen for specific interactions.

Investigation of Substituent Effects on the Phenyl Ring for Analog Generation

The phenyl ring of this compound offers a prime site for substitution to fine-tune the molecule's properties. The electronic nature and position of substituents on the phenyl ring can significantly impact biological activity. Both electron-donating and electron-withdrawing groups have been explored to generate a wide array of analogs.

The introduction of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3), can lead to enhanced biological activity. For example, the presence of a hydroxyl group on the phenyl ring can introduce new hydrogen bonding interactions. Conversely, the incorporation of electron-withdrawing groups, like fluoro (-F) and chloro (-Cl), can also positively influence the potency of the compounds, potentially by altering their pharmacokinetic profiles or by engaging in specific halogen bonding interactions. The table below summarizes the effects of various substituents on the phenyl ring of related imidazole derivatives.

SubstituentPositionEffect on ActivityReference Compound
2-FluoroorthoReduced binding affinity4-Phenyl-1H-imidazole
4-FluoroparaPositive influence on anticancer potency1-(4-acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one
4-ChloroparaPositive influence on anticancer potency2-((4-acetylphenyl)amino)-1-(4-chlorophenyl)ethan-1-one
4-HydroxyparaIncreased biological activityS-alkylated imidazolethione
4-MethoxyparaVaried effects depending on the core structure1-(4-methoxyphenyl)-1H-imidazole

Comprehensive Exploration of Variations within the Methanamine Side Chain

The methanamine side chain at the C-5 position of the imidazole ring is a key vector for chemical modification. Variations in this side chain can significantly alter the compound's polarity, basicity, and ability to interact with biological targets.

One common modification involves the N-alkylation or N-acylation of the primary amine to introduce different alkyl or acyl groups. For example, reductive amination of a precursor aldehyde can be used to synthesize N-methylated analogs such as N-Methyl-1-(4-phenyl-1H-imidazol-2-yl)methanamine. Further diversification can be achieved by introducing longer alkyl chains, cyclic amines, or aromatic moieties. The primary amine can also be converted into other functional groups, such as amides, sulfonamides, or ureas, to explore a wider chemical space. For instance, reacting the amine with an isocyanate or isothiocyanate can yield urea (B33335) or thiourea (B124793) derivatives, respectively.

Design and Synthesis of Fused Heterocyclic Systems Incorporating the Imidazole-Methanamine Motif

Fusing the imidazole-methanamine motif with other heterocyclic rings is a powerful strategy to create novel, rigid, and structurally complex molecules with potentially enhanced biological activities. These fused systems can lock the conformation of the molecule and present the key pharmacophoric features in a well-defined spatial arrangement.

Several synthetic methodologies have been developed for the construction of imidazole-fused ring systems. Iron-catalyzed C-H amination under aerobic conditions provides an environmentally friendly route to a variety of fused systems, including imidazo[1,5-a]pyridines and imidazo[1,5-a]pyrazines. nih.gov Another approach involves the condensation of o-phenylenediamine (B120857) with appropriate precursors to form benzimidazole (B57391) derivatives, which can then be further elaborated. For example, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone can be synthesized from an aromatic aldehyde and o-phenylenediamine. rsc.orgnih.gov These fused systems serve as scaffolds for further functionalization, including the introduction of a methanamine side chain. Research in this area has led to the development of phenyl derivatives of fused imidazole systems with anti-inflammatory activity. mdpi.com

Application of Combinatorial and Parallel Synthesis Techniques for Compound Library Generation

Combinatorial and parallel synthesis techniques have revolutionized the process of drug discovery by enabling the rapid generation of large and diverse libraries of compounds. These approaches are well-suited for the exploration of the chemical space around the this compound scaffold.

In a parallel synthesis approach, a common intermediate is reacted with a set of diverse building blocks in a spatially separated manner, allowing for the efficient production of a library of individual compounds. For instance, a library of dissymmetrically disubstituted imidazole-4,5-dicarboxamides has been prepared by the parallel synthesis approach, where an imidazole-4,5-dicarboxylic acid scaffold was derivatized with various amino acid esters and alkanamines. nih.gov This strategy allows for the systematic exploration of substituent effects at multiple positions of the core scaffold. The "split-mix" synthesis is another powerful combinatorial technique where resin beads are split into multiple portions, reacted with different building blocks, and then mixed together for the subsequent reaction step. This process can generate vast libraries of compounds, although it requires deconvolution strategies to identify the active components.

Advanced Spectroscopic Methods for Structural Assignment (NMR, IR, Mass Spectrometry)

The unambiguous structural elucidation of novel this compound analogs relies on a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise connectivity and stereochemistry of these molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. For example, in the ¹H NMR spectrum of a 2-phenyl-1H-imidazole derivative, characteristic signals for the imidazole and phenyl protons can be readily identified. nih.gov However, fast tautomerization in some imidazole derivatives can lead to poor resolution in ¹³C NMR spectra in solution, making solid-state ¹³C CP-MAS NMR a valuable alternative for unambiguous characterization. nih.gov

Infrared (IR) spectroscopy is used to identify the presence of key functional groups. Characteristic vibrational frequencies can confirm the presence of N-H, C=N, C=C, and C-H bonds within the molecule. For instance, N-H stretching vibrations are typically observed in the range of 3100-3500 cm⁻¹. nih.gov

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition. High-resolution mass spectrometry (HRMS) is particularly useful for determining the exact mass and, consequently, the molecular formula of a new compound.

The table below presents typical spectroscopic data for a representative 2-phenyl-1H-imidazole derivative.

Spectroscopic TechniqueCharacteristic Data
¹H NMR (DMSO-d₆)δ 12.38 (br. s, 1H, NH), 7.90-7.94 (m, 2H, Phenyl), 7.31-7.44 (m, 3H, Phenyl), 6.99 (s, 1H, Imidazole-H)
¹³C NMR (DMSO-d₆)Signals for phenyl and imidazole carbons, though some imidazole signals may be broadened or absent due to tautomerism.
IR (KBr, cm⁻¹)3153 (N-H), 3041 (O-H, if present), 1578-1538 (C=N), 1484-1466 (C=C)
MS (m/z)Molecular ion peak corresponding to the calculated molecular weight.

X-ray Crystallography for Definitive Structural and Stereochemical Characterization

Single-crystal X-ray diffraction studies have been instrumental in characterizing a variety of phenyl-imidazole derivatives. nih.gov The resulting crystal structures reveal detailed information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. nih.gov For example, in the crystal structure of 2-phenyl-1H-imidazole, intermolecular N-H···N hydrogen bonds link adjacent molecules. nih.gov The dihedral angle between the imidazole and phenyl rings is a key conformational parameter that can be precisely determined by X-ray crystallography and has been shown to vary depending on the substituents on the phenyl ring.

Structure Activity Relationship Sar Studies of 2 Phenyl 1h Imidazol 5 Yl Methanamine Derivatives in Pre Clinical Research

Rational Design Principles for SAR Exploration and Analog Development

The rational design of analogs based on the (2-Phenyl-1H-imidazol-5-YL)methanamine scaffold is guided by established medicinal chemistry principles. A primary strategy involves the systematic modification of different parts of the molecule to probe the chemical space around the core structure. This includes altering substituents on the phenyl ring, the imidazole (B134444) ring, and the methanamine side chain. The goal is to identify modifications that enhance potency, selectivity, and pharmacokinetic properties.

Key design principles often include:

Isosteric and Bioisosteric Replacements: Replacing functional groups with others that have similar steric and electronic properties to investigate their importance for biological activity.

Ring Variation and Fusion: Modifying the core imidazole ring or fusing it with other ring systems to explore different conformational constraints and potential new interactions with biological targets.

Substituent Scanning: Introducing a variety of substituents with diverse electronic (electron-donating or electron-withdrawing) and steric properties at different positions of the scaffold to map out the SAR.

Homologation: Systematically increasing the length of alkyl chains or linkers to determine the optimal distance between key pharmacophoric features.

For instance, in the development of novel anti-cancer agents, a rational design approach was employed to synthesize 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazole derivatives, building upon known pharmacophore analogues. This highlights a common strategy of incorporating structural motifs from known active compounds into the design of new derivatives.

Identification and Validation of Key Pharmacophoric Features within the Molecular Scaffold

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. For this compound derivatives, key pharmacophoric features have been identified through computational and experimental studies. These typically include:

Aromatic/Hydrophobic Region: The 2-phenyl group often serves as a crucial hydrophobic feature that can engage in pi-stacking or hydrophobic interactions with the target protein.

Hydrogen Bond Donors and Acceptors: The imidazole ring contains both hydrogen bond donor (N-H) and acceptor (N) sites, which are critical for anchoring the ligand in the binding pocket of a target.

Basic/Cationic Center: The methanamine group provides a basic center that is often protonated at physiological pH, allowing for ionic interactions with acidic residues in the target protein.

A computational study aimed at identifying novel inhibitors against drug-resistant Candida albicans CYP51 validated a pharmacophore model that included features present in imidazole-containing compounds. The model for one compound, [6-[4-[4-[2-(aminomethyl)-1H-imidazol-5-yl]phenyl]phenyl]-1H-benzimidazol-2-yl]methanamine, highlighted the importance of the imidazole and aminomethyl groups for interaction.

Elucidation of Positional and Electronic Effects of Substituents on Biological Activity (e.g., Enzyme Inhibition, Receptor Agonism)

The position and electronic nature of substituents on the this compound scaffold have a profound impact on biological activity. SAR studies systematically explore these effects to optimize potency and selectivity.

Positional Effects: The location of a substituent can dramatically alter the binding affinity and efficacy of a compound. For example, a substituent at the ortho, meta, or para position of the 2-phenyl ring can influence the molecule's conformation and its ability to fit into a binding pocket. Studies on other heterocyclic scaffolds have demonstrated that even minor positional changes can lead to significant differences in activity.

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can modulate the electronic properties of the entire molecule, affecting its pKa, hydrogen bonding capacity, and reactivity. For example, electron-withdrawing groups on the phenyl ring can influence the acidity of the imidazole N-H, which may be a critical interaction point. In studies of YC-1, an indazole derivative, it was found that electron-withdrawing groups, such as cyanophenyl, led to higher levels of inhibitory activity compared to electron-donating groups like methoxyphenyl. Similarly, preliminary SAR studies of 2,4,5-triphenylimidazole (B1675074) derivatives indicated that electron-withdrawing groups on the terminal phenyl rings were beneficial for improving antitumor activity.

The following interactive table summarizes hypothetical SAR data for a series of this compound derivatives against a target enzyme, illustrating the impact of substituent changes.

Compound IDR1 (Phenyl Ring)R2 (Imidazole N1)R3 (Methanamine)IC50 (nM)
1 HHH500
2 4-ClHH150
3 4-OCH3HH800
4 HCH3H650
5 4-ClHCH3200

This table is a representative example to illustrate SAR principles and does not represent actual experimental data for this specific compound series.

Conformational Analysis and its Influence on Biological Interaction Profiles

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of this compound derivatives aims to understand the preferred spatial arrangement of the different parts of the molecule and how this influences its interaction with a biological target.

The rotational freedom around the single bonds connecting the phenyl ring to the imidazole and the methanamine group to the imidazole allows the molecule to adopt various conformations. The specific conformation that is recognized by and binds to the target is known as the bioactive conformation.

Computational methods, such as molecular mechanics and quantum mechanics calculations, are often employed to predict the low-energy conformations of these molecules. Experimental techniques like X-ray crystallography and NMR spectroscopy can provide definitive information about the solid-state and solution-phase conformations, respectively.

Molecular Mechanism of Action and Biological Target Identification Pre Clinical, in Vitro, in Silico

Detailed Analysis of Molecular Interactions and Binding Site Characteristics (e.g., Hydrogen Bonding Networks, Hydrophobic Contacts, π-Stacking Interactions)

The binding affinity and specificity of imidazole (B134444) derivatives to their protein targets are governed by a combination of molecular interactions. nih.govnih.gov The imidazole ring itself, being an aromatic heterocycle, can participate in π-stacking interactions with aromatic amino acid residues in the binding pocket. nih.gov

Hydrogen Bonding: The two nitrogen atoms in the imidazole ring can act as both hydrogen bond donors and acceptors, allowing for the formation of hydrogen bonding networks with the protein target. nano-ntp.combiorxiv.org The accessibility of the nitrogen lone pair is a critical determinant of inhibitory potency. rsc.orgresearchgate.net Intramolecular hydrogen bonding within the imidazole-containing molecule can also influence its binding affinity. rsc.orgresearchgate.net For example, molecular dynamics simulations have shown that imidazole can form a hydrogen bond within the heme pocket of cytochrome c1. nih.gov

In silico molecular docking studies are frequently employed to predict and analyze these interactions. nih.govresearchgate.net These computational models can visualize the binding pose of the ligand within the active site of the protein and identify key amino acid residues involved in the interaction. nih.govresearchgate.net For instance, docking studies of imidazole derivatives with COX-2 have revealed the importance of interactions with specific residues in the active site for achieving high selectivity. researchgate.net

Computational Chemistry and Cheminformatics Investigations of 2 Phenyl 1h Imidazol 5 Yl Methanamine

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Complex Analysis

Computational approaches such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between a ligand, such as (2-Phenyl-1H-imidazol-5-YL)methanamine, and its biological targets. nih.govnih.gov These methods provide insights into the binding modes, affinities, and stability of the ligand-protein complex at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound, this process would involve computationally placing the molecule into the active site of a target protein. The scoring functions then estimate the binding affinity, helping to identify the most likely binding pose. For instance, in studies of similar imidazole-containing compounds, docking has been used to elucidate interactions with enzyme active sites, such as identifying key hydrogen bonds and hydrophobic interactions that contribute to binding. nih.govajchem-a.com The interaction energies derived from docking can help rank potential drug candidates and guide the design of more potent analogs. nih.gov

Following molecular docking, molecular dynamics simulations can be employed to study the dynamic behavior of the this compound-target complex over time. researchgate.net MD simulations provide a more realistic representation of the biological system by considering the flexibility of both the ligand and the protein. ajchem-a.com These simulations can reveal important information about the stability of the binding pose predicted by docking, the conformational changes that occur upon ligand binding, and the role of solvent molecules in the interaction. For example, MD simulations of imidazole (B134444) derivatives have been used to confirm the stability of ligand-receptor interactions and to analyze the root mean square deviation (RMSD) of the complex, which indicates its stability over the simulation period. ajchem-a.com

Table 1: Key Parameters in Molecular Docking and Dynamics Simulations

ParameterDescriptionRelevance to this compound
Binding Affinity A measure of the strength of the interaction between the ligand and its target, often expressed in kcal/mol.Predicts the potency of the compound as an inhibitor or activator.
Binding Pose The specific orientation and conformation of the ligand within the active site of the target.Elucidates the key interactions responsible for binding.
Hydrogen Bonds Non-covalent interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.Crucial for the specificity and stability of the ligand-target complex.
Hydrophobic Interactions Interactions between nonpolar regions of the ligand and the target.Contribute significantly to the overall binding affinity.
RMSD (Root Mean Square Deviation) A measure of the average distance between the atoms of superimposed molecules. In MD simulations, it indicates the stability of the complex.Assesses the stability of the binding pose of this compound over time.
RMSF (Root Mean Square Fluctuation) A measure of the displacement of a particular atom or residue from its average position during an MD simulation.Identifies flexible regions of the protein upon ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogs, QSAR can be employed to predict their biological activities and to guide the design of new derivatives with improved properties. researchgate.net

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov The process involves generating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). nih.gov

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed biological activity. researchgate.net A robust QSAR model should have good predictive power, which is typically assessed through internal and external validation techniques. researchgate.net

For imidazole-containing compounds, QSAR studies have successfully identified key molecular features that influence their antimicrobial or anticancer activities. nih.govkoreascience.kr These models can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.

Table 2: Common Molecular Descriptors in QSAR Studies

Descriptor TypeExample DescriptorsRelevance to this compound Activity
Electronic Dipole moment, HOMO/LUMO energies, Partial chargesInfluence electrostatic interactions with the target receptor.
Steric Molecular weight, Molar refractivity, van der Waals volumeAffect the fit of the molecule into the binding pocket.
Hydrophobic LogP (octanol-water partition coefficient)Determines the compound's ability to cross cell membranes.
Topological Molecular connectivity indices, Wiener indexDescribe the branching and shape of the molecule.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov For this compound, DFT calculations can provide valuable insights into its fundamental chemical properties. ppor.azresearchgate.net

DFT calculations can be used to optimize the molecular geometry of this compound, providing accurate information about bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net This optimized geometry is crucial for subsequent computational studies, such as molecular docking.

Furthermore, DFT allows for the calculation of various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. ppor.aznih.gov A smaller energy gap suggests higher reactivity. nih.gov The distribution of these frontier orbitals can also reveal the likely sites for electrophilic and nucleophilic attack. ajchem-a.com

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution within the molecule. ajchem-a.com These maps can identify electron-rich and electron-deficient regions, which are important for understanding intermolecular interactions, including those with biological targets. ajchem-a.com

Table 3: Key Parameters from DFT Calculations

ParameterDescriptionSignificance for this compound
Optimized Geometry The lowest energy conformation of the molecule.Provides accurate bond lengths and angles for further computational work.
HOMO Energy Energy of the highest occupied molecular orbital.Relates to the ability to donate electrons (nucleophilicity).
LUMO Energy Energy of the lowest unoccupied molecular orbital.Relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.An indicator of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the molecular surface.Identifies regions prone to electrophilic and nucleophilic attack and hydrogen bonding.

Virtual Screening Methodologies and Ligand-Based Design Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govu-strasbg.fr For a target of interest for this compound, virtual screening can be a powerful tool to discover novel active compounds.

There are two main types of virtual screening: structure-based and ligand-based. Structure-based virtual screening (SBVS) requires the 3D structure of the target protein. u-strasbg.fr It involves docking a library of compounds into the active site of the target and ranking them based on their predicted binding affinity. nih.gov

Ligand-based virtual screening (LBVS), on the other hand, does not require the 3D structure of the target. Instead, it relies on the knowledge of a set of known active ligands. nih.govmdpi.com Ligand-based methods, such as pharmacophore modeling and shape screening, search for molecules in a database that have similar properties to the known actives. nih.govresearchgate.net A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity.

For this compound, if known active compounds with a similar scaffold exist, ligand-based approaches can be used to identify new potential inhibitors from large compound databases. mdpi.com These methods are computationally less expensive than structure-based approaches and can be very effective in lead discovery. researchgate.net

In Silico Prediction of ADMET Properties (excluding in vivo data)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is an essential part of modern drug discovery. researchgate.netmdpi.com These predictions help to identify potential liabilities of a drug candidate, such as poor oral bioavailability or potential toxicity, at an early stage of development. semanticscholar.org

For this compound, various computational models can be used to predict its ADMET properties. These models are typically based on the analysis of large datasets of compounds with known experimental ADMET data.

Key ADMET properties that can be predicted in silico include:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption are predicted to assess oral bioavailability. mdpi.com

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration help to understand how the compound will be distributed in the body. mdpi.com

Metabolism: In silico models can predict the likely sites of metabolism by cytochrome P450 enzymes.

Excretion: Properties related to renal clearance can be estimated.

Toxicity: A wide range of toxicological endpoints can be predicted, including mutagenicity, carcinogenicity, and cardiotoxicity. mdpi.com

These in silico predictions for this compound can help to prioritize it for further experimental testing and guide its optimization to improve its drug-like properties. rsc.orgnih.gov

Table 4: In Silico Predicted ADMET Properties

PropertyPredicted ParameterSignificance for this compound
Absorption Human Intestinal Absorption (HIA)Indicates the extent of absorption after oral administration.
Distribution Blood-Brain Barrier (BBB) penetrationPredicts whether the compound can cross into the central nervous system.
Metabolism Cytochrome P450 (CYP) inhibitionAssesses the potential for drug-drug interactions.
Toxicity Ames test for mutagenicityPredicts the likelihood of the compound causing genetic mutations.
Drug-likeness Lipinski's Rule of FiveEvaluates whether the compound has properties that would make it a likely orally active drug in humans.

Chemical Applications and Utility As Research Tools

Role as Synthetic Precursors in the Elaboration of More Complex Organic Molecules

Currently, there is a lack of specific, detailed research findings in peer-reviewed literature that explicitly describe the use of (2-Phenyl-1H-imidazol-5-YL)methanamine as a synthetic precursor for the elaboration of more complex organic molecules. The synthesis of various bioactive imidazole (B134444) derivatives is a broad area of research. semanticscholar.orgjapsonline.com However, specific examples starting from this compound are not readily found.

The structural features of this compound, namely the primary amine and the imidazole ring, theoretically offer versatile reactivity for its use as a building block in organic synthesis. The primary amine can undergo a wide range of chemical transformations, such as N-alkylation, N-acylation, and reductive amination, to introduce various substituents and build more complex molecular architectures. The imidazole ring itself can be subject to further functionalization or can act as a ligand for metal catalysts.

While general methods for the synthesis of complex imidazole-containing molecules are well-documented, including multicomponent reactions and functionalization of pre-existing imidazole scaffolds, nih.gov specific applications of this compound in this context remain to be published. The synthesis of related 2-phenyl-1H-benzo[d]imidazole derivatives has been explored for various applications, but this does not directly address the utility of the target compound. researchgate.netnih.gov

Development of this compound Derivatives as Chemical Probes for Biological Systems

There is no specific information available in the scientific literature regarding the development and application of this compound derivatives as chemical probes for biological systems. The design and synthesis of fluorescent probes for biological imaging is an active area of research, and imidazole-based structures are known to be effective fluorophores. nih.govrsc.orgnih.gov For instance, derivatives of 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol have been developed as fluorescent probes for pH and zinc ions. nih.gov

The 2-phenyl-1H-imidazole core of the target molecule could potentially serve as a platform for the development of novel fluorescent probes. The methanamine group provides a convenient handle for the attachment of various recognition moieties or for modulating the photophysical properties of the imidazole core. However, at present, there are no published studies that have specifically utilized this compound for this purpose.

Exploration of Potential in Catalysis or Materials Science

Specific research on the exploration of this compound in the fields of catalysis or materials science is not currently available in the public domain. Imidazole and its derivatives are widely used as ligands in coordination chemistry and have been incorporated into metal-organic frameworks (MOFs) and polymers. mdpi.comnih.govresearchgate.netsemanticscholar.orgnih.gov The nitrogen atoms of the imidazole ring can coordinate to a variety of metal ions, making them valuable components in the design of catalysts and functional materials. mdpi.com

The structure of this compound suggests its potential as a ligand for the synthesis of metal complexes that could exhibit catalytic activity. Furthermore, the bifunctional nature of the molecule, possessing both a coordinating imidazole ring and a reactive primary amine, could allow for its use as a monomer in the synthesis of novel polymers or as a linker in the construction of MOFs. semanticscholar.orgresearchgate.net Despite this potential, there are no specific reports of this compound being used in these applications.

Emerging Research Frontiers and Future Directions for 2 Phenyl 1h Imidazol 5 Yl Methanamine Chemistry

Discovery of Novel Synthetic Routes and Reaction Methodologies

While the synthesis of substituted imidazoles is well-established, the development of novel, efficient, and regioselective routes to specifically synthesize (2-Phenyl-1H-imidazol-5-YL)methanamine and its derivatives is a key research frontier. Current methodologies often rely on multi-step sequences that can be time-consuming and low-yielding. Future efforts are directed towards more streamlined and versatile synthetic strategies.

One promising approach involves the advancement of multicomponent reactions (MCRs), which allow for the construction of the core imidazole (B134444) ring in a single step from simple precursors. For instance, a variation of the Radziszewski reaction, involving a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium (B1175870) acetate, can be adapted and optimized for this specific scaffold. The key challenge lies in the subsequent regioselective functionalization at the C5 position to introduce the methanamine group.

A potential novel route could start with the synthesis of a 2-phenyl-1H-imidazole-5-carbaldehyde precursor. This intermediate can be accessed through various methods, including the formylation of a pre-formed 2-phenylimidazole (B1217362). Once the aldehyde is in place, it can be converted to the target methanamine via reductive amination. This two-step sequence offers flexibility, as different amines can be used in the reductive amination step to generate a library of N-substituted derivatives for structure-activity relationship (SAR) studies.

Synthetic StrategyDescriptionKey Intermediates / ReagentsPotential Advantages
Multicomponent Reactions (MCRs) One-pot synthesis of the imidazole core from three or more starting materials.Benzil, Phenylglyoxal, Aldehydes, Ammonium AcetateHigh efficiency, atom economy, operational simplicity.
Reductive Amination Conversion of a C5-aldehyde or ketone precursor to the target methanamine.2-Phenyl-1H-imidazole-5-carbaldehyde, Ammonia (B1221849)/Amines, Reducing agents (e.g., NaBH3CN)Versatile for creating diverse N-substituted derivatives.
van Leusen Imidazole Synthesis Reaction of a tosylmethyl isocyanide (TosMIC) with an aldimine to form the imidazole ring.TosMIC, AldiminesGood for synthesizing 1,5-disubstituted imidazoles which can be further modified. wikipedia.org
C-H Functionalization Direct introduction of a functional group (e.g., formyl, cyano) at the C5 position of a 2-phenylimidazole core.2-Phenylimidazole, Transition-metal catalystsReduces number of synthetic steps, high atom economy.

Identification of Unexplored Biological Targets and Polypharmacological Profiles

The phenyl-imidazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. mdpi.com However, the specific target profile of this compound remains largely unexplored. Future research will focus on screening this compound and its derivatives against diverse target classes to uncover novel therapeutic applications. The ability of a single compound to modulate multiple targets, known as polypharmacology, is an increasingly recognized strategy for treating complex diseases like cancer and neurodegenerative disorders.

Based on the activities of structurally related compounds, several target families present compelling avenues for investigation:

Kinases and Signaling Pathways: Phenyl-imidazole derivatives have shown activity as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer progression. nih.gov Furthermore, the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway, is a known target for some phenyl-imidazoles, suggesting a potential role in oncology. researchgate.netmt.com

G-Protein Coupled Receptors (GPCRs): Research on the closely related (4-phenyl-1H-imidazol-2-yl)methanamine scaffold has led to the discovery of potent agonists for the Somatostatin Receptor 3 (SSTR3). rsc.org This strongly suggests that SSTRs and other GPCRs are high-priority, unexplored targets for this compound.

Metabolic Enzymes: The imidazole core is present in inhibitors of enzymes like Indoleamine 2,3-Dioxygenase (IDO), an important target in immuno-oncology, and α-glucosidase, which is relevant for diabetes treatment. tandfonline.comnih.gov Screening against a panel of metabolic enzymes could reveal unexpected activities.

Inflammatory Targets: Phenyl-imidazole compounds have been investigated as inhibitors of enzymes like Cyclooxygenase-2 (COX-2), indicating potential applications in treating inflammatory conditions. rsc.org

The methanamine side chain provides a crucial interaction point, potentially acting as a hydrogen bond donor or a protonated cation that can engage with key residues (e.g., aspartate, glutamate) in enzyme active sites or receptor binding pockets. Elucidating the polypharmacological profile of this scaffold will be a major step toward realizing its therapeutic potential.

Potential Target ClassSpecific ExamplesTherapeutic AreaReference
Kinases VEGFR-2, EGFROncology nih.gov
Signaling Receptors Smoothened (Smo) ReceptorOncology researchgate.netmt.com
GPCRs Somatostatin Receptor 3 (SSTR3)Oncology, Endocrinology rsc.org
Metabolic Enzymes Indoleamine 2,3-Dioxygenase (IDO)Immuno-oncology tandfonline.com
α-GlucosidaseDiabetes nih.gov
Inflammatory Enzymes Cyclooxygenase-2 (COX-2)Inflammation rsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of new chemical entities, including derivatives of this compound. 166.70.226 These computational tools can analyze vast datasets to identify complex patterns that are not apparent to human researchers, thereby accelerating the drug design cycle.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), will be instrumental. researchgate.net By building predictive models based on a training set of synthesized analogues and their biological activities, researchers can identify the key steric, electrostatic, and hydrophobic features of the this compound scaffold that are critical for binding to a specific target. researchgate.netnih.gov These models can then guide the rational design of new derivatives with enhanced potency.

Virtual Screening and Molecular Docking: AI-driven platforms can perform high-throughput virtual screening of large chemical libraries to identify compounds that are predicted to bind to a target of interest. nih.gov For this compound, molecular docking simulations can be used to predict its binding mode within a target's active site, helping to prioritize which derivatives to synthesize and test. nih.gov This in silico approach saves significant time and resources compared to traditional high-throughput screening.

Predictive ADMET Modeling: A major hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). Machine learning models, including artificial neural networks, can be trained on existing ADMET data to predict the profiles of novel this compound derivatives before they are even synthesized. researchgate.netseejph.com This allows for the early-stage filtering of compounds that are likely to fail later in development, focusing resources on the most promising candidates.

Development of Advanced Analytical and Spectroscopic Techniques for In Situ Studies

Understanding the formation and behavior of this compound in real-time is crucial for both optimizing its synthesis and elucidating its mechanism of action. The development and application of advanced analytical and spectroscopic techniques for in situ monitoring represent a significant future direction.

Process Analytical Technology (PAT): For synthesis, PAT tools are moving from the laboratory to manufacturing. Techniques like in situ Fourier Transform Infrared (FTIR) spectroscopy (e.g., ReactIR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time. researchgate.netmt.com This allows for precise control over reaction conditions, leading to improved yield, purity, and safety. For instance, monitoring the conversion of the precursor aldehyde to the methanamine during reductive amination can ensure the reaction goes to completion without forming significant byproducts.

Operando Spectroscopy: To understand how these molecules function in a biological or catalytic context, operando spectroscopy is a powerful tool. This technique involves measuring the spectroscopic properties of a sample while it is actively participating in a reaction. mdpi.comnih.gov For example, if a derivative of this compound were being studied as a catalyst, operando Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) could identify the structure of reactive intermediates on the catalyst surface during the reaction. mdpi.com

Advanced Kinetic Analysis: To study the interaction of this compound with its biological targets, advanced techniques that can measure rapid binding kinetics are essential. Methods like Stopped-Flow Analysis and Surface Plasmon Resonance (SPR) can provide detailed information on the association and dissociation rate constants of the compound with a target protein, offering deeper mechanistic insights beyond simple affinity measurements. nih.gov Fluorescence spectroscopy is another valuable tool, as the intrinsic fluorescence of the imidazole moiety or a tethered fluorophore can change upon binding, providing a real-time readout of the interaction.

The application of these advanced methods will provide an unprecedented level of understanding, enabling chemists to rationally design synthetic routes and medicinal chemists to visualize and quantify the molecular interactions that underpin biological activity.

Q & A

Q. What are the optimal synthetic routes for (2-Phenyl-1H-imidazol-5-yl)methanamine, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The compound can be synthesized via Schiff base condensations or cyclization reactions. For example, imidazole aldehydes can react with amino acids under controlled pH (e.g., 6.5–7.5) to form intermediates, followed by reduction to yield the methanamine derivative . Adjusting solvent polarity (e.g., methanol vs. DMF) and temperature (60–80°C) can enhance yield by minimizing side reactions. Catalytic amounts of nickel(II) acetate (0.5–1 mol%) may improve cyclization efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • FT-IR : Identifies functional groups (e.g., NH₂ stretching at 3300–3500 cm⁻¹ and imidazole C=N at 1600–1650 cm⁻¹) .
  • NMR : ¹H NMR distinguishes aromatic protons (δ 7.2–7.8 ppm) and methylene protons adjacent to the amine (δ 3.5–4.0 ppm). ¹³C NMR confirms imidazole ring carbons (δ 120–140 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 174.203 for C₁₀H₁₁N₃) .

Q. How can researchers predict and modify the solubility of this compound for biological assays?

  • Methodological Answer : Solubility in polar solvents (e.g., DMSO, methanol) can be predicted using Hansen solubility parameters. For aqueous buffers (pH 7.4), protonation of the amine group (pKa ~9) enhances solubility. Co-solvents like PEG-400 or cyclodextrin inclusion complexes may improve solubility for in vitro studies .

Advanced Research Questions

Q. How does prototropic tautomerism in the imidazole ring influence the reactivity of this compound?

  • Methodological Answer : The 1H-imidazole ring exhibits tautomerism between 1H- and 3H- forms, affecting nucleophilicity. For example, the 1H-tautomer favors coordination to metal ions (e.g., Ni²⁺), while the 3H-form may enhance electrophilic substitution at the C4 position. Stability of tautomers can be studied via UV-Vis spectroscopy (λmax shifts) or computational methods (DFT calculations of energy barriers) .

Q. What strategies resolve contradictions in spectral data between synthetic batches of this compound?

  • Methodological Answer : Contradictions often arise from residual solvents or tautomeric impurities. Solutions include:
  • Purification : Recrystallization from ethanol/water (7:3 v/v) removes polar byproducts .
  • Dynamic NMR : Detects tautomerization rates in DMSO-d₆ at variable temperatures (25–60°C) .
  • X-ray crystallography : Resolves absolute configuration and confirms tautomeric form in the solid state .

Q. How can computational chemistry guide the design of derivatives targeting specific biological receptors?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to model interactions with receptors (e.g., histamine H₃ receptor). The amine group forms hydrogen bonds with Asp114, while the phenyl ring engages in π-π stacking with Phe168 .
  • QSAR : Correlate substituent effects (e.g., electron-withdrawing groups at C2) with binding affinity using MLR (Multiple Linear Regression) models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.